5-(3-Bromophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
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Overview
Description
5-(3-Bromophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that combines multiple functional groups, including a bromophenyl group, an ethylbenzothiazolyl moiety, a hydroxy group, and a thienylcarbonyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolin-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted amide or nitrile.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the Ethylbenzothiazolyl Moiety: This can be done via a condensation reaction with an appropriate benzothiazole derivative.
Incorporation of the Thienylcarbonyl Group: This step might involve a coupling reaction using a thienylcarbonyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, H₂O₂
Reduction: NaBH₄, LiAlH₄
Substitution: Nucleophiles such as NH₃, RSH (thiols)
Major Products
Oxidation: Formation of ketones or aldehydes from alcohols.
Reduction: Formation of alcohols from ketones or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound might exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers can modify its structure to enhance these activities and study its interactions with biological targets.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its multiple functional groups provide opportunities for structure-activity relationship (SAR) studies to optimize its pharmacological properties.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as electronic or optical materials. Its complex structure could contribute to the development of advanced polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chlorophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
- 5-(3-Fluorophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
- 5-(3-Methylphenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
Uniqueness
The uniqueness of 5-(3-Bromophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The bromine atom, for example, can influence the compound’s reactivity and interactions, making it different from its chlorinated, fluorinated, or methylated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H17BrN2O3S2 |
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Molecular Weight |
525.4 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H17BrN2O3S2/c1-2-13-8-9-16-18(11-13)32-24(26-16)27-20(14-5-3-6-15(25)12-14)19(22(29)23(27)30)21(28)17-7-4-10-31-17/h3-12,20,29H,2H2,1H3 |
InChI Key |
XKBOLMMSDLSLTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
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